molecular formula C17H25N3O5S B2820039 N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide CAS No. 551920-86-6

N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide

Cat. No.: B2820039
CAS No.: 551920-86-6
M. Wt: 383.46
InChI Key: KDOJWCREPKVPTD-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide is a synthetic organic compound with the molecular formula C17H25N3O5S It is characterized by the presence of a piperidine ring, a morpholine ring, and a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as platinum or palladium can enhance the selectivity and efficiency of the reactions involved .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonyl group can produce a sulfide derivative .

Scientific Research Applications

N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methoxyphenyl)piperidin-4-yl]morpholine-4-carboxamide
  • N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide
  • N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide

Uniqueness

N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]morpholine-4-carboxamide is unique due to the presence of the methoxybenzenesulfonyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-24-15-2-4-16(5-3-15)26(22,23)20-8-6-14(7-9-20)18-17(21)19-10-12-25-13-11-19/h2-5,14H,6-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOJWCREPKVPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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